tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a dihydropyrazolo[1,5-a]pyrazine core. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multiple steps, including the protection of amino groups, cyclization reactions, and esterification. One common synthetic route involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Cyclization: The protected amino compound undergoes cyclization to form the dihydropyrazolo[1,5-a]pyrazine core.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to improve yield and efficiency .
Chemical Reactions Analysis
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of cyclic hydroxamic acids
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amino group, which can then interact with other molecular targets .
Comparison with Similar Compounds
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl N-(benzyloxy)carbamate: This compound also contains a benzyloxycarbonyl-protected amino group but lacks the dihydropyrazolo[1,5-a]pyrazine core.
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-pyrazine-5-carboxylate: This compound has a similar structure but does not contain the dihydropyrazolo ring system.
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxamide: This compound has an amide group instead of a carboxylate ester
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-19(2,3)27-18(25)22-9-10-23-15(12-22)11-16(21-23)20-17(24)26-13-14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYHOZPPIOODKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)NC(=O)OCC3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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